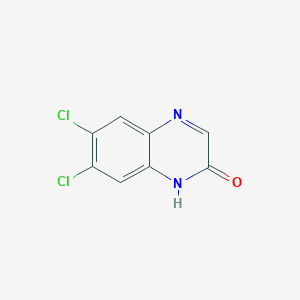

6,7-Dichloroquinoxalin-2-ol

Description

BenchChem offers high-quality 6,7-Dichloroquinoxalin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dichloroquinoxalin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVJLKWSNDCCPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560132 |

Source

|

| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78470-95-8 |

Source

|

| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,7-Dichloroquinoxalin-2-ol synthesis from 4,5-dichloro-o-phenylenediamine

An In-depth Technical Guide to the Synthesis of 6,7-Dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine

Introduction

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with diverse biological activities and functional properties. Among these, 6,7-dichloroquinoxalin-2-ol is a pivotal intermediate, providing a versatile scaffold for the development of novel pharmaceuticals and functional materials. Its synthesis via the condensation of 4,5-dichloro-o-phenylenediamine with a suitable C2 synthon is a fundamental and widely employed transformation.

This technical guide provides a comprehensive overview of the synthesis of 6,7-dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine and glyoxylic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for characterization and purification, and offer insights into potential troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for this important chemical transformation.

Reaction Mechanism: The Condensation Pathway

The synthesis of the quinoxalinone ring system is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent. In this specific synthesis, 4,5-dichloro-o-phenylenediamine reacts with glyoxylic acid, which serves as the two-carbon electrophilic component.

The reaction proceeds through a well-established pathway:

-

Nucleophilic Attack and Imine Formation: The process begins with the nucleophilic attack of one of the amino groups of 4,5-dichloro-o-phenylenediamine on the aldehyde carbonyl of glyoxylic acid. This is followed by dehydration to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second amino group of the phenylenediamine moiety then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This step is often facilitated by acidic conditions which activate the carbonyl group.

-

Dehydration/Aromatization: The resulting cyclic intermediate undergoes a final dehydration step to yield the stable, aromatic 6,7-dichloroquinoxalin-2-ol. The "ol" suffix indicates the presence of the hydroxyl group, which exists in tautomeric equilibrium with its keto form, 6,7-dichloroquinoxalin-2(1H)-one.

Caption: Reaction mechanism for the synthesis of 6,7-dichloroquinoxalin-2-ol.

Reagent and Product Data

A thorough understanding of the physicochemical properties and associated hazards of all materials is critical for both the successful execution of the synthesis and the safety of the practitioner.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Precautions[1][2][3][4][5][6][7] |

| 4,5-Dichloro-o-phenylenediamine | 4,5-Dichloro-1,2-benzenediamine | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 | 158-164[8][9] | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. Wear appropriate PPE. |

| Glyoxylic Acid Monohydrate | Oxoacetic acid hydrate | 563-96-2 | C₂H₄O₄ | 92.05 | ~50 | Causes severe skin burns and eye damage. Handle in a well-ventilated area. Avoid dust formation. |

| 6,7-Dichloroquinoxalin-2-ol | 6,7-Dichloroquinoxalin-2-ol | 164471-02-7 (related) | C₈H₄Cl₂N₂O | 215.04 | >300 (typical for quinoxalinones) | Assumed to be an irritant; handle with standard laboratory precautions, including gloves and eye protection. |

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 6,7-dichloroquinoxalin-2-ol. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment:

-

4,5-Dichloro-o-phenylenediamine

-

Glyoxylic acid monohydrate

-

4N Hydrochloric acid

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirring

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4,5-dichloro-o-phenylenediamine (1.0 eq) in a mixture of 4N hydrochloric acid and ethanol.[10]

-

Reagent Addition: To this suspension, add glyoxylic acid monohydrate (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring.[10] The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting diamine is consumed. A typical reaction time is 2-5 hours.

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.[10] For complete precipitation, the flask can be placed in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the collected solid thoroughly with cold deionized water to remove any remaining acid and unreacted glyoxylic acid.

-

Drying: Dry the product, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Purification (if necessary): The crude product can be further purified by recrystallization. Ethanol is often a suitable solvent for quinoxaline derivatives. Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and allow the solution to cool slowly to form crystals.

Caption: Experimental workflow for the synthesis of 6,7-dichloroquinoxalin-2-ol.

Product Characterization

Confirming the identity and purity of the synthesized 6,7-dichloroquinoxalin-2-ol is essential. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[11] The ¹H NMR spectrum should show characteristic aromatic proton signals, and the absence of the broad amine signals from the starting material. The ¹³C NMR will confirm the number of unique carbon environments in the final quinoxalinone structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present.[11] Key absorbances to look for include the N-H stretch (if in the keto tautomer form), C=O stretch (amide/lactone), and C=N/C=C stretches characteristic of the heterocyclic ring.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the product, which should correspond to the calculated mass of C₈H₄Cl₂N₂O. The isotopic pattern from the two chlorine atoms will be a distinctive feature.

-

Thin Layer Chromatography (TLC): TLC is an effective method for monitoring the reaction's progress and assessing the purity of the final product.[12] The product should appear as a single spot with a different Rf value than the starting materials.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase the reflux time and monitor by TLC until the starting material is fully consumed. Ensure the temperature is adequate for reflux. |

| Loss during workup. | Ensure complete precipitation by cooling in an ice bath before filtration. Minimize transfers. Optimize the recrystallization solvent to maximize recovery. | |

| Product is Colored (e.g., off-white, yellow) | Presence of colored impurities or side-products. | Recrystallize the product from a suitable solvent. The use of activated carbon during recrystallization can help remove colored impurities.[12] |

| Incomplete Solubility during Recrystallization | Incorrect solvent choice or presence of insoluble impurities. | Test different solvent systems. If impurities are suspected, perform a hot filtration to remove them before allowing the solution to cool. |

Conclusion

The synthesis of 6,7-dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine and glyoxylic acid is a robust and reliable method for producing this valuable chemical intermediate. The condensation reaction proceeds through a predictable mechanism, and the resulting product can be isolated and purified using standard laboratory techniques. By carefully controlling reaction conditions and employing appropriate analytical methods for characterization, researchers can consistently obtain high-purity material suitable for further application in drug discovery and materials science. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and validation of 6,7-dichloroquinoxalin-2-ol.

References

-

Zhang, Y., et al. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Glyoxylic acid monohydrate. Available at: [Link]

-

Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Available at: [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 4,5-Dichloro-1,2-benzenediamine - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 4,5-Dichloro-o-phenylenediamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Characterization of 6,7-Dichloroquinoxalin-2-ol

This technical guide details the spectroscopic characterization of 6,7-Dichloroquinoxalin-2-ol (also known as 6,7-dichloroquinoxalin-2(1H)-one). The guide focuses on the practical interpretation of NMR, IR, and Mass Spectrometry data necessary for structural validation in drug development workflows, particularly for NMDA receptor antagonists and antibiotic intermediates.

Executive Summary & Compound Profile

6,7-Dichloroquinoxalin-2-ol exists in a tautomeric equilibrium, predominantly favoring the amide (lactam) form, 6,7-dichloroquinoxalin-2(1H)-one , in the solid state and polar solvents like DMSO. Accurate characterization requires distinguishing this mono-carbonyl species from the starting material (diamine) and the potential over-oxidized byproduct (2,3-dione).

| Property | Data |

| IUPAC Name | 6,7-Dichloroquinoxalin-2(1H)-one |

| CAS Number | 153505-40-9 |

| Molecular Formula | C₈H₄Cl₂N₂O |

| Molecular Weight | 215.04 g/mol |

| Key Tautomer | Lactam (Amide) > Lactim (Enol) in DMSO |

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the origin of the signals. The compound is synthesized via the condensation of 4,5-dichlorobenzene-1,2-diamine with glyoxylic acid .

Synthesis Workflow (DOT Visualization)

Figure 1: Synthesis pathway highlighting the condensation logic and potential dione byproduct.

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum in DMSO-d6 is the primary tool for structural confirmation. The loss of symmetry (compared to the 2,3-dione) is the diagnostic feature.

1H NMR Data (400 MHz, DMSO-d6)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH (1) | 12.40 – 12.60 | Broad Singlet | 1H | Lactam NH proton; exchangeable with D₂O. |

| H-3 | 8.15 – 8.25 | Singlet | 1H | Diagnostic Peak. The azomethine proton (–N=CH–C=O). Absent in the 2,3-dione. |

| H-5 | 7.95 – 8.05 | Singlet | 1H | Aromatic proton para to Cl and ortho to Carbonyl-side ring fusion. |

| H-8 | 7.40 – 7.50 | Singlet | 1H | Aromatic proton para to Cl and ortho to Amine-side ring fusion. |

Critical Note: The chemical shifts of H-5 and H-8 may appear as two distinct singlets due to the lack of C2 symmetry. In the 2,3-dione analog, these protons would be chemically equivalent. The presence of the H-3 singlet is the definitive proof of the mono-oxo structure.

13C NMR Data (100 MHz, DMSO-d6)

-

Carbonyl (C=O): ~155.0 ppm.

-

Imine (C=N): ~150.0 – 152.0 ppm.

-

Aromatic Carbons: Six signals in the range of 115.0 – 140.0 ppm.

Infrared (IR) Spectroscopy

IR confirms the functional group status, specifically the lactam tautomer preference.

| Frequency (cm⁻¹) | Vibration Mode | Interpretation |

| 3100 – 2800 | ν(N-H) | Broad band indicating the amide NH, often involved in intermolecular hydrogen bonding (dimerization). |

| 1660 – 1690 | ν(C=O) | Amide I Band. Strong, sharp peak. Confirms the "one" (lactam) form over the "ol" (phenol) form. |

| 1610 – 1580 | ν(C=N) / Ar-C=C | Skeletal vibrations of the quinoxaline ring. |

| 800 – 850 | γ(C-Cl) | Characteristic C-Cl stretch, often obscured but relevant for halogenated aromatics. |

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the specific chlorine isotope pattern.

Isotope Pattern Analysis

Since the molecule contains two chlorine atoms , the molecular ion cluster follows the characteristic 9:6:1 intensity ratio for M : M+2 : M+4.

-

Ionization Mode: ESI- (Electrospray Negative) or EI (Electron Impact).

-

Base Peak: [M-H]⁻ in negative mode is often most stable for quinoxalinones.

| Ion (m/z) | Relative Intensity | Origin |

| 214 | 100% | Molecular Ion (³⁵Cl, ³⁵Cl) |

| 216 | ~65% | Isotope M+2 (³⁵Cl, ³⁷Cl) |

| 218 | ~10% | Isotope M+4 (³⁷Cl, ³⁷Cl) |

| 186/188 | Variable | Loss of CO (–28 amu) typical in cyclic amides/phenols. |

Analytical Workflow & Logic

Use this decision tree to validate your sample purity.

Figure 2: Logic gate for distinguishing the target from common impurities.

References

-

Synthesis & Tautomerism: BenchChem. (2025). Comparative Guide to Quinoxaline Synthesis. Retrieved from

-

Analogous Spectral Data: National Institute of Standards and Technology (NIST). (2024).[1][2][3][4] Mass Spectrum of Quinoxalin-2(1H)-one. Retrieved from

-

General IR Interpretation: LibreTexts. (2024). Infrared Spectra of Carbonyl Compounds and Amides. Retrieved from

- NMR Solvent Reference: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

- 1. 6,7-Dichloro-3,4-dihydroquinoxalin-2(1H)-one | C8H6Cl2N2O | CID 10376033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | C9H3Cl2F3N2O | CID 2767832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroxy-6,7-dichloroquinoxaline | C8H4Cl2N2O2 | CID 1845 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Therapeutic Potential and Pharmacodynamics of 6,7-Dichloroquinoxalin-2-ol

The following technical guide details the pharmacological profile, therapeutic targets, and experimental utility of 6,7-Dichloroquinoxalin-2-ol (and its tautomeric/structural analogs), a privileged scaffold in neuropharmacology.

Executive Summary & Structural Logic

6,7-Dichloroquinoxalin-2-ol (CAS: 78470-95-8), often existing in equilibrium with its tautomer 6,7-dichloro-2(1H)-quinoxalinone , represents a critical pharmacophore in the design of excitatory amino acid antagonists. While often utilized as a high-value synthetic intermediate for more complex ligands (e.g., Licostinel or DCQX), the core scaffold itself possesses intrinsic biological activity.

The molecule is defined by two structural pillars:

-

The Quinoxaline Core: A bioisostere for the kynurenic acid ring, mimicking the endogenous tryptophan metabolites that modulate glutamate receptors.

-

6,7-Dichloro Substitution: A steric and electronic modification that drastically shifts selectivity towards the Glycine-binding site (GluN1) of the NMDA receptor, distinguishing it from nitro/cyano-substituted analogs (e.g., CNQX, DNQX) which primarily target AMPA receptors.

Primary Therapeutic Target: The NMDA Receptor Glycine Site

The dominant therapeutic target for 6,7-dichloro-substituted quinoxalines is the Strychnine-Insensitive Glycine Binding Site on the NMDA receptor complex.[1]

Mechanism of Action

Unlike competitive glutamate antagonists (which bind GluN2 subunits) or channel blockers (like MK-801), 6,7-Dichloroquinoxalin-2-ol derivatives act as competitive antagonists at the GluN1 subunit .[1]

-

Binding Mode: The lactam/lactim motif (2-ol/2-one) mimics the carboxylate group of glycine, forming hydrogen bonds with the backbone of the GluN1 ligand-binding domain (LBD). The 6,7-dichloro moiety occupies a specific hydrophobic pocket (interacting with aromatic residues like Phe/Trp) that is distinct from the agonist-binding cleft, locking the receptor in a closed, non-conducting state.

-

Allosteric Impact: By preventing glycine co-activation, the molecule effectively desensitizes the NMDA receptor to glutamate, preventing calcium influx without the severe psychotomimetic side effects often seen with direct channel blockers.

Selectivity Profile (Critical Distinction)

It is a common misconception that all quinoxalinediones are AMPA blockers. The substituent pattern dictates selectivity:

-

6-Cyano-7-nitro (CNQX): High affinity for AMPA/Kainate receptors.

-

6,7-Dichloro (DCQ/DCQX): High affinity for the NMDA Glycine site ; low affinity for AMPA.

Therapeutic Implication: This selectivity makes the 6,7-dichloro scaffold a prime candidate for treating ischemic stroke and neuropathic pain , where excitotoxicity must be dampened without shutting down fast synaptic transmission (AMPA-mediated).

Secondary Targets & Off-Target Effects

AMPA and Kainate Receptors (GluA/GluK)

While selectivity is high for the NMDA glycine site, at micromolar concentrations (>10 µM), the 6,7-dichloro scaffold retains residual antagonism at AMPA receptors. In drug development, this "dirty" profile is sometimes optimized to create "dual antagonists" for broad-spectrum neuroprotection, though for specific 6,7-dichloroquinoxalin-2-ol assays, this is considered an off-target effect.

Aldose Reductase (ALR2)

Quinoxalin-2-one derivatives are known inhibitors of Aldose Reductase , the rate-limiting enzyme in the polyol pathway.

-

Pathology: Accumulation of sorbitol in diabetes leading to neuropathy/retinopathy.

-

Relevance: 6,7-Dichloroquinoxalin-2-ol derivatives have shown potential as ALR2 inhibitors, offering a dual mechanism for diabetic neuropathy (blocking excitotoxicity + preventing sorbitol accumulation).

Experimental Protocols

Chemical Synthesis (Cyclocondensation)

-

Objective: Synthesis of 6,7-Dichloroquinoxalin-2-ol from precursor diamines.

-

Reagents: 4,5-Dichloro-1,2-phenylenediamine, Glyoxylic acid (or Ethyl glyoxylate).

Protocol:

-

Dissolution: Dissolve 10 mmol of 4,5-dichloro-1,2-phenylenediamine in 20 mL of ethanol/acetic acid (1:1).

-

Condensation: Add 12 mmol of glyoxylic acid monohydrate dropwise under stirring.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Precipitation: Cool to room temperature. The product, 6,7-Dichloroquinoxalin-2-ol, precipitates as a solid.

-

Purification: Filter and recrystallize from DMF/Ethanol to isolate the pure tautomer.

In Vitro Binding Assay (Glycine Site)

-

Objective: Determine

of the compound for the NMDA Glycine site. -

Ligand:

(high affinity glycine antagonist) or

Workflow:

-

Membrane Prep: Prepare synaptic membranes from rat cerebral cortex (wash 4x to remove endogenous glycine).

-

Incubation: Incubate membranes (0.2 mg protein) with 5 nM

and varying concentrations of 6,7-Dichloroquinoxalin-2-ol ( -

Buffer: 50 mM Tris-acetate (pH 7.4). Crucial: Do not use chloride buffers if distinguishing from chloride-dependent binding sites.

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Calculate

and convert to

Visualization of Mechanism & Workflow

Pharmacological Pathway (Excitotoxicity Blockade)

Figure 1: Mechanism of Action. The 6,7-dichloro scaffold competitively displaces glycine at the GluN1 subunit, preventing the allosteric activation required for NMDA channel opening and subsequent calcium-mediated toxicity.

Synthesis Workflow

Figure 2: Synthetic route for the generation of the 6,7-dichloroquinoxalin-2-ol pharmacophore.

References

-

BenchChem. (2025). 6,7-Dichloroquinoxaline-2,3-dione: A Competitive Antagonist at the NMDA Receptor Glycine Site.[1][2] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1845, 6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione. Retrieved from

-

Carta, A., et al. (2006).[3] Chemistry, biological properties and SAR analysis of quinoxalinones. Mini Reviews in Medicinal Chemistry. Retrieved from

-

ChemicalBook. (2025). Product Monograph: 2-Hydroxy-6,7-dichloroquinoxaline (CAS 78470-95-8). Retrieved from

-

Enamine. (2025). Building Block: 6,7-dichloroquinoxalin-2-ol. Retrieved from

Sources

6,7-Dichloroquinoxalin-2-ol: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Strategic Advantage of the 6,7-Dichloro Substitution Pattern

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline core allows it to interact with a diverse range of biological targets, making it a cornerstone for the development of novel therapeutics.

This technical guide focuses on a specific, highly promising derivative: 6,7-dichloroquinoxalin-2-ol . The strategic placement of two chlorine atoms at the 6 and 7 positions of the benzene ring, combined with a hydroxyl group at the 2-position of the pyrazine ring, imbues this scaffold with a unique combination of chemical reactivity and potential for targeted biological activity. The electron-withdrawing nature of the chlorine atoms significantly influences the electronic properties of the entire ring system, enhancing its potential for specific molecular interactions and providing key handles for synthetic diversification. This guide will provide an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of 6,7-dichloroquinoxalin-2-ol, offering a comprehensive resource for its utilization in drug discovery programs.

Synthesis of the 6,7-Dichloroquinoxalin-2-ol Core

The cornerstone for the synthesis of 6,7-dichloroquinoxalin-2-ol is the commercially available 4,5-dichloro-1,2-phenylenediamine . The most direct and established route to the quinoxalin-2-one backbone involves the cyclocondensation of an o-phenylenediamine with an α-keto acid or its ester.[3] This approach, based on the classical Hinsberg quinoxaline synthesis, provides a reliable method for constructing the core scaffold.

A plausible and efficient synthetic protocol for 6,7-dichloroquinoxalin-2-ol is detailed below. This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Experimental Protocol: Synthesis of 6,7-Dichloroquinoxalin-2-ol

Materials and Equipment:

-

4,5-dichloro-1,2-phenylenediamine

-

Ethyl glyoxalate or glyoxylic acid

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel)

-

Drying oven

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl glyoxalate or glyoxylic acid (1.1 equivalents) followed by a catalytic amount of hydrochloric acid.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, 6,7-dichloroquinoxalin-2-ol, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This synthetic approach is robust and can be adapted for the synthesis of various substituted quinoxalin-2-ones by utilizing different α-keto acids or esters.[4]

Chemical Reactivity and Derivatization Potential

The 6,7-dichloroquinoxalin-2-ol scaffold offers multiple points for chemical modification, making it an ideal starting point for the generation of diverse chemical libraries. The key reactive sites are the hydroxyl group at the 2-position, the chlorine atoms at the 6 and 7-positions, and the C-H bond at the 3-position.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 2-position exists in tautomeric equilibrium with its keto form, 6,7-dichloro-1H-quinoxalin-2-one. This functionality can be readily derivatized through various reactions:

-

O-Alkylation and O-Arylation: The hydroxyl group can be converted to ethers through Williamson ether synthesis or other coupling reactions, allowing for the introduction of a wide range of alkyl and aryl substituents.

-

Conversion to Halides: Treatment with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom, providing a versatile intermediate for further nucleophilic substitution reactions.[5]

Nucleophilic Aromatic Substitution (SNAr) at the 6- and 7-Positions

The chlorine atoms at the 6 and 7-positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrazine ring.[6][7] This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including:

-

Amines: Reaction with primary and secondary amines can introduce diverse amino functionalities, which are often key for biological activity.

-

Alcohols and Thiols: Alkoxides and thiolates can displace the chlorine atoms to form ethers and thioethers, respectively.

-

Azides: Introduction of an azide group provides a handle for further "click chemistry" modifications.

The reactivity of the two chlorine atoms can potentially be differentiated based on reaction conditions, allowing for selective monosubstitution or disubstitution.

Functionalization of the C3-Position

Recent advances in C-H functionalization have opened up new avenues for the direct modification of the C3-position of the quinoxalin-2-one ring.[8] These methods, often involving radical or transition-metal-catalyzed reactions, allow for the introduction of alkyl, aryl, and other functional groups, further expanding the chemical space accessible from this scaffold.

Below is a diagram illustrating the key derivatization pathways for the 6,7-dichloroquinoxalin-2-ol core.

Caption: Key derivatization pathways of the 6,7-dichloroquinoxalin-2-ol scaffold.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 6,7-dichloroquinoxalin-2-ol scaffold is a promising starting point for the development of a wide range of therapeutic agents. The presence of the two chlorine atoms can significantly impact the biological activity of the resulting derivatives. Halogen atoms, particularly chlorine, can enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Anticancer Activity

Quinoxaline derivatives are well-known for their potent anticancer activities, targeting various mechanisms within cancer cells.[1][9] The 6,7-dichloro substitution pattern has been explored in the context of kinase inhibitors, where the chlorine atoms can occupy hydrophobic pockets in the ATP-binding site of kinases. For instance, derivatives of 6,7-dichloroquinoxaline have been investigated as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor growth and angiogenesis.[9]

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 2-position: Derivatization of the 2-hydroxyl group with different alkyl or aryl ethers can modulate the lipophilicity and steric bulk of the molecule, influencing its binding to the target protein.

-

Substitution at the 6- and 7-positions: Replacement of the chlorine atoms with various amines has been shown to be a fruitful strategy for enhancing anticancer potency. The nature of the amine substituent can fine-tune the electronic and steric properties of the molecule, leading to improved target engagement.

-

Substitution at the 3-position: Introduction of small alkyl or aryl groups at the 3-position can provide additional interaction points with the target protein, potentially increasing potency and selectivity.

The following table summarizes hypothetical SAR data for a series of 6,7-dichloroquinoxalin-2-ol derivatives targeting a generic kinase.

| Compound ID | R¹ (at O-2) | R² (at C-6/7) | R³ (at C-3) | Kinase IC₅₀ (nM) |

| 1 | H | Cl | H | >1000 |

| 2a | CH₃ | Cl | H | 500 |

| 2b | Bn | Cl | H | 250 |

| 3a | H | NH₂ | H | 150 |

| 3b | H | Morpholino | H | 75 |

| 4a | CH₃ | Morpholino | H | 50 |

| 4b | CH₃ | Morpholino | CH₃ | 25 |

This hypothetical data illustrates how systematic modification of the 6,7-dichloroquinoxalin-2-ol scaffold can lead to a significant improvement in biological activity.

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is also a validated pharmacophore for the development of antimicrobial and antiviral agents.[1][10] The 6,7-dichloro substitution pattern can contribute to the overall lipophilicity of the molecule, which is often a key factor for cell penetration and antimicrobial efficacy.

Conclusion and Future Perspectives

6,7-Dichloroquinoxalin-2-ol is a highly versatile and promising scaffold for medicinal chemistry. Its straightforward synthesis, multiple points for derivatization, and the inherent biological potential of the quinoxaline core make it an attractive starting point for the development of novel therapeutics. The strategic incorporation of the 6,7-dichloro substitution pattern provides a unique opportunity to fine-tune the physicochemical and pharmacological properties of the resulting derivatives.

Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. The development of efficient and selective methods for the derivatization of each reactive site will be crucial for generating diverse libraries of compounds for high-throughput screening. Furthermore, detailed structure-activity relationship studies, guided by computational modeling and biophysical techniques, will be essential for the rational design of potent and selective drug candidates based on the 6,7-dichloroquinoxalin-2-ol core.

References

-

Imeri, F. A., et al. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o537. [Link]

-

Taiwo, F. O., Akinpelu, D. A., & Obafemi, C. A. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. [Link]

-

El-Sayed, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6529. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Organic Chemistry Portal. (2021). Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

-

Turk, C. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(16), 4998. [Link]

-

de Oliveira, R. B., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1135-1154. [Link]

-

de Oliveira, R. B., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(13), 4225. [Link]

-

Sharma, A., et al. (2020). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Organic Synthesis, 17(1), 2-19. [Link]

-

de Paula, C. M. D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963. [Link]

-

Rostoll-Berenguer, J., et al. (2020). C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES. Arkivoc, 2020(5), 1-32. [Link]

-

Das, S., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]

-

Patil, S. B., et al. (2023). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate. [Link]

-

Peng, B., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5081. [Link]

-

Das, S., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]

-

Mąkosza, M., & Paszewski, M. (2005). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 3(19), 3465-3468. [Link]

- Google Patents. (2012). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.

-

Khan Academy. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]

-

Li, Y., et al. (2021). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 11(57), 36136-36140. [Link]

-

Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

-

Sbardelotto, A., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 9, 211. [Link]

-

Wang, X., et al. (2004). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. [Link]

-

Nasir, W., et al. (2011). Synthesis of novel quinoxalinone derivatives by conventional and microwave methods and assessing their biological activity. Archives of Pharmacal Research, 34(10), 1605-1614. [Link]

Sources

- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. researchgate.net [researchgate.net]

- 4. Quinoxalinone synthesis [organic-chemistry.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

Investigating the Mechanism of Action of Quinoxaline Compounds: A Technical Guide

Executive Summary

The quinoxaline scaffold (benzopyrazine) is a "privileged structure" in medicinal chemistry due to its electronic versatility. Its nitrogen-rich heterocycle allows it to act as a bi-functional pharmacophore : the planar ring system facilitates DNA intercalation, while specific side-chain substitutions enable high-affinity binding to ATP pockets in kinases (e.g., EGFR, VEGFR).

This guide provides a rigorous, self-validating technical framework for deconvoluting the Mechanism of Action (MoA) of novel quinoxaline derivatives. It moves beyond phenotypic screening to precise target validation using three core modules: Genomic Interception (DNA) , Signal Blockade (Kinase) , and Metabolic Disruption (ROS) .

Module 1: The Genomic Interceptor (DNA Intercalation)

The Mechanistic Rationale

Quinoxalines often act as DNA intercalators.[1] The planar aromatic system slides between base pairs (

-

Differentiation: It is critical to distinguish intercalation from groove binding.[2] Intercalators lengthen the DNA helix; groove binders do not.

Protocol A: UV-Visible Spectroscopic Titration

Objective: Detect electronic perturbations in the quinoxaline chromophore upon DNA binding.

-

Reagents: Calf Thymus DNA (CT-DNA), Tris-HCl buffer (5 mM, pH 7.2, 50 mM NaCl).

-

Critical Control: Maintain constant ionic strength (50 mM NaCl) to prevent non-specific electrostatic aggregation between the cationic drug and the anionic DNA backbone.

Step-by-Step Workflow:

-

Baseline Correction: Record the spectrum of the compound (20 µM) in buffer (300–600 nm).

-

Titration: Add incremental aliquots of CT-DNA stock to both the sample and reference cuvettes. This subtracts the DNA's own absorbance, isolating the drug-DNA interaction.

-

Observation:

-

Hypochromism: Decrease in peak intensity (indicates

- -

Bathochromic Shift (Red Shift): Shift of

to longer wavelengths (indicates stabilization of the excited state in the DNA pocket).

-

-

Calculation: Determine the intrinsic binding constant (

) using the Wolfe-Shimer equation.

Protocol B: Hydrodynamic Viscosity Assay (The Gold Standard)

Objective: Conclusively validate intercalation by measuring DNA helix lengthening.

-

Equipment: Ubbelohde viscometer thermostated at 25.0 ± 0.1°C.

-

Theory: Viscosity (

) depends on DNA length (

Step-by-Step Workflow:

-

Preparation: Dissolve CT-DNA to ~0.5 mM (bp) in buffer. Flow time (

) should be >100s to minimize kinetic energy corrections. -

Titration: Add compound to the viscometer to achieve ratios (

) from 0.0 to 0.2. -

Measurement: Measure flow time (

) in triplicate for each ratio. -

Data Analysis: Plot

vs. binding ratio (-

Slope

1.0: Classical Intercalation (e.g., Ethidium Bromide). -

Slope

0: Groove Binding / Electrostatic interaction.

-

Visualization: DNA Interaction Logic

Figure 1: Decision tree for distinguishing DNA intercalation from groove binding.

Module 2: The Signal Blocker (Kinase Inhibition)

The Mechanistic Rationale

Quinoxalines are potent ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), particularly EGFR and VEGFR-2. The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors for the "hinge region" (e.g., Met793 in EGFR).

Protocol: TR-FRET Competition Assay (LanthaScreen™)

Objective: Determine the IC50 of the compound against EGFR without using radioactive ATP. Mechanism: The assay measures the displacement of a fluorescent tracer from the kinase ATP pocket.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Reagents: Recombinant EGFR, Eu-anti-GST Antibody (Donor), Kinase Tracer 199 (Acceptor), Test Compound.

Step-by-Step Workflow:

-

Compound Plate: Prepare 10-point dose-response curves (3-fold serial dilution) in 100% DMSO. Acoustic transfer 20 nL to a 384-well low-volume white plate.

-

Enzyme/Antibody Mix: Add 5 µL of EGFR/Eu-Antibody mix. (Optimization: Use [Enzyme] =

of the tracer to ensure sensitivity). -

Tracer Addition: Add 5 µL of Kinase Tracer 199.

-

Incubation: Incubate for 1 hour at Room Temperature (protect from light).

-

Detection: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Excitation: 340 nm.

-

Emission: 615 nm (Donor) and 665 nm (Acceptor).

-

-

Analysis: Calculate Emission Ratio (

). High ratio = Tracer bound (No inhibition). Low ratio = Tracer displaced (Inhibition).

Visualization: Kinase Inhibition Pathway

Figure 2: Quinoxaline compounds competitively inhibit ATP binding at the EGFR hinge region, halting downstream RAS/RAF/MEK signaling.

Module 3: The Metabolic Saboteur (Oxidative Stress)

The Mechanistic Rationale

Certain quinoxaline-1,4-di-N-oxides act as "hypoxia-selective" cytotoxins. Under low oxygen, they undergo bioreduction, generating radical intermediates that damage DNA and induce oxidative stress.

Protocol: ROS Detection via DCFDA

Objective: Quantify intracellular Reactive Oxygen Species (ROS) generation.

-

Staining: Treat cells with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins.

-

Treatment: Add Quinoxaline compound (IC50 concentration).

-

Measurement: Flow cytometry (FITC channel). DCFDA is oxidized to fluorescent DCF by ROS.

-

Validation: Pre-treat with NAC (N-acetylcysteine). If NAC rescues viability, the mechanism is ROS-dependent.

Summary of Quantitative Metrics

| Assay Type | Key Readout | Unit | Interpretation |

| UV-Vis Titration | Binding Constant ( | ||

| Viscosity | Slope ( | - | |

| TR-FRET Kinase | IC50 | nM | |

| ROS (Flow Cytometry) | Mean Fluorescence Intensity | AU | Shift > 1 log vs. control indicates oxidative stress. |

References

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). Protocols for DNA Intercalation Assay of Anticancer Agents.Link

-

Thermo Fisher Scientific. (2024). LanthaScreen™ TR-FRET Kinase Assay Validation for EGFR.Link

-

Tariq, S., et al. (2018).[1] Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative.[1] ACS Omega. Link

-

Galandi, V., et al. (2022). Quinoxalinones as Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S). Molecules.[3][4][5][6][7][8][9][10] Link

Sources

- 1. Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com.cn [promega.com.cn]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability of 6,7-Dichloroquinoxalin-2-ol in DMSO

[1][2]

Executive Summary

This technical guide details the physicochemical behavior of 6,7-Dichloroquinoxalin-2-ol (CAS: 16064-50-9) in Dimethyl Sulfoxide (DMSO).[1][2] As a critical intermediate in the synthesis of glutamate receptor antagonists (specifically NMDA and AMPA/kainate receptor ligands), understanding its solvation profile is essential for reproducible biological assays and synthetic workflows.

This guide addresses the compound's lactam-lactim tautomerism, provides a validated protocol for stock solution preparation, and outlines stability parameters to prevent precipitation induced by DMSO hygroscopicity.

Chemical Identity & Tautomeric Context[1][2][3][4][5]

To master the solubility of 6,7-Dichloroquinoxalin-2-ol, one must first understand its dynamic structure.[2] It does not exist as a static "alcohol" in solution.[1][2]

The Lactam-Lactim Equilibrium

In the solid state, 2-hydroxyquinoxalines predominantly exist in the lactam (keto) form (2(1H)-quinoxalinone).[1][2] However, in solution, they exist in equilibrium with the lactim (enol) form.

-

Lactam Form (Amide-like): Polar, dominant in solid state and water.[1][2]

-

Lactim Form (Imidic Acid): Aromatic, favored in certain non-polar environments or stabilized by specific hydrogen bonding.[1][2]

Impact of DMSO: DMSO is a polar aprotic solvent and a strong hydrogen bond acceptor. It stabilizes the lactim tautomer more effectively than water does, but the equilibrium is concentration-dependent. This shift is critical because the two forms have different solubility limits.

Figure 1: The lactam-lactim tautomeric shift influenced by DMSO solvation.[1][2]

Solubility Profile & Data

While 6,7-Dichloroquinoxalin-2-ol is sparingly soluble in water, it exhibits moderate-to-high solubility in DMSO.[2] However, "soluble" is a relative term in drug development; precise limits prevent crashing out during serial dilutions.

Quantitative Solubility Data

| Solvent | Solubility Limit (Est.) | Working Conc.[1][2][3] (Safe) | Remarks |

| DMSO (Anhydrous) | ~50 - 100 mM | 10 - 25 mM | Optimal for stock solutions.[1][2] Heating (37°C) may be required for >50 mM.[2] |

| Water / PBS | < 0.1 mM | N/A | Incompatible. Immediate precipitation upon dilution if >1% DMSO is used.[1][2] |

| Ethanol | Low (< 5 mM) | N/A | Not recommended for high-concentration stocks.[1][2] |

Critical Solvation Mechanics

The chlorine atoms at positions 6 and 7 increase the lipophilicity of the quinoxaline ring compared to the unsubstituted parent, aiding DMSO solubility. However, they also increase the crystal lattice energy, meaning the initial dissolution requires energy input (vortexing/sonication).

Stability & Storage: The "Self-Validating" System[1][2]

The primary instability risk for 6,7-Dichloroquinoxalin-2-ol in DMSO is not chemical degradation , but physical precipitation driven by hygroscopicity.[2]

The Hygroscopic Trap

DMSO is extremely hygroscopic.[4] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

-

Mechanism: As DMSO absorbs atmospheric water, the solvent polarity index shifts.[1]

-

Consequence: The "water-intolerant" 6,7-Dichloroquinoxalin-2-ol reaches its saturation point and precipitates as micro-crystals.[1][2]

Stability Profile

| Stressor | Stability Rating | Consequence | Mitigation |

| Freeze-Thaw | Moderate | Repeated cycles induce crystal nucleation.[1][2] | Aliquot into single-use vials. |

| Oxidation | High | The Cl-substituents deactivate the ring, reducing oxidative susceptibility.[1] | Store under inert gas (Ar/N2) if possible.[1][2] |

| Hydrolysis | High | Stable in DMSO; hydrolysis is not a primary concern.[2] | Use anhydrous DMSO (≥99.9%).[2] |

Experimental Protocols

Protocol A: Preparation of a 20 mM Stock Solution

Target Volume: 1 mL Target Mass: ~4.3 mg (MW = 215.04 g/mol )[2]

Step-by-Step Methodology:

-

Calculate & Weigh:

-

Weigh 4.30 mg of 6,7-Dichloroquinoxalin-2-ol into a sterile, amber glass vial (or polypropylene microcentrifuge tube).

-

Note: Glass is preferred to minimize plasticizer leaching by DMSO.[2]

-

-

Solvent Addition (The "Sandwich" Method):

-

Energy Input:

-

Final Dilution:

-

Add remaining DMSO to bring volume to 1.0 mL .

-

Invert 10 times to mix.

-

-

Quality Control (The Tyndall Effect):

Protocol B: Storage & Handling Workflow

Figure 2: Storage workflow emphasizing Quality Control to detect precipitation.

Troubleshooting & FAQ

Q: My stock solution froze at room temperature. Is it ruined? A: No. DMSO freezes at ~18.5°C.[2][5][6] This is normal in air-conditioned labs.[2] Gently warm the vial in your hands or a 25°C water bath until liquid. Vortex ensuring no crystals remain.[2]

Q: I see a white precipitate upon adding the stock to my cell culture media. A: This is "Crash-Out."[1][2] The compound is insoluble in aqueous media at high concentrations.

-

Solution: Perform serial dilutions in DMSO first, keeping the DMSO concentration constant, before the final spike into media. Ensure final DMSO concentration in media is <0.5% (v/v) to avoid solvent toxicity, and the compound concentration is below its aqueous solubility limit (likely <100 µM).

Q: Can I use "molecular biology grade" DMSO? A: Yes, but "Anhydrous" (sealed under nitrogen) is superior.[2] Standard DMSO absorbs water rapidly, which acts as an anti-solvent for this compound.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28833, 6,7-Dichloro-2-hydroxyquinoxaline.[1][2] Retrieved January 30, 2026 from [Link][2]

-

Gaylord Chemical Company. (2007).[2][7] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3][4][5][6][7][8] Bulletin 102.[2] Retrieved from [Link]

-

Cheng, X., et al. (2003). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.[1][2] Journal of Biomolecular Screening.[2] Retrieved from [Link]

-

Katritzky, A. R., et al. (2010).[1][2] Tautomerism of Heterocycles.[2][9] Chemical Reviews.[1][2] (Contextual grounding for Quinoxaline Lactam-Lactim shifts).

Sources

- 1. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]

- 2. Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide | C10H8Cl2N2O2S | CID 389765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. depts.washington.edu [depts.washington.edu]

- 4. thco.com.tw [thco.com.tw]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of 6,7-Dichloroquinoxalin-2-ol for research

An In-Depth Technical Guide to the Commercial Sourcing of 6,7-Dichloroquinoxalin-2-ol for Advanced Research

Abstract

6,7-Dichloroquinoxalin-2-ol is a pivotal heterocyclic intermediate, serving as a versatile scaffold in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The quinoxaline core, functionalized with two chlorine atoms, offers reactive sites for nucleophilic substitution, while the hydroxyl group allows for further derivatization, making it a valuable building block in drug discovery programs targeting kinases and other enzymes.[1][2] The success of any research endeavor utilizing this compound is fundamentally predicated on the purity and reliability of the starting material. This guide provides drug development professionals and research scientists with a comprehensive framework for navigating the commercial supplier landscape, implementing rigorous quality validation protocols, and ensuring safe in-laboratory handling of 6,7-Dichloroquinoxalin-2-ol.

Part 1: The Commercial Supplier Landscape

The procurement of specialized reagents like 6,7-Dichloroquinoxalin-2-ol requires sourcing from vendors who cater specifically to the research and development sector. These suppliers range from large, multinational corporations with extensive catalogs to smaller, niche companies specializing in heterocyclic chemistry. For research applications, where lot-to-lot consistency and high purity are paramount, it is crucial to engage with established and reputable suppliers.

Table 1: Representative Commercial Suppliers for Research-Grade Quinoxaline Derivatives

| Supplier | Headquarter Location | Typical Offerings & Scale | Key Strengths for Researchers |

| Sigma-Aldrich (Merck) | Darmstadt, Germany | Broad catalog of research chemicals, reagents, and lab equipment. Small to bulk scale. | Extensive documentation (CoA, SDS), global distribution, strong quality control reputation. |

| Thermo Fisher Scientific (Alfa Aesar) | Waltham, MA, USA | Comprehensive portfolio of chemicals, including many heterocyclic building blocks. | Wide product range, detailed online specifications, and good technical support. |

| TCI Chemicals | Tokyo, Japan | Specializes in organic synthesis reagents, with a strong focus on novel compounds. | High-purity offerings, excellent for synthetic chemistry applications. |

| Combi-Blocks | San Diego, CA, USA | Focuses on providing a diverse range of building blocks for combinatorial chemistry and drug discovery. | Large inventory of unique and functionalized heterocyclic compounds. |

| Santa Cruz Biotechnology | Dallas, TX, USA | Supplier of biochemicals, antibodies, and chemical reagents for life science research. | Broad range of products catering to biological and chemical research needs. |

Note: This list is representative and not exhaustive. Researchers should always conduct their own evaluation based on specific project needs and geographical location.

Part 2: Vetting Supplier Quality & Scientific Integrity

Simply identifying a supplier is insufficient; the core of responsible procurement lies in validating the quality of the specific chemical lot. This process is a self-validating system that ensures the integrity of your experimental results.

The Certificate of Analysis (CoA): A Non-Negotiable Requirement

The CoA is a lot-specific document that provides quantitative proof of a compound's identity and purity. Never proceed with a purchase from a supplier who cannot provide a recent, lot-specific CoA.

Key Analytical Data to Scrutinize on a CoA:

-

Identity Confirmation (Structural Verification):

-

¹H and ¹³C NMR Spectroscopy: This is the gold standard for structural elucidation. As an application scientist, I advise you to not just look for a "conforms to structure" statement. Scrutinize the spectrum yourself. Do the chemical shifts, splitting patterns, and integration values align with the expected structure of 6,7-Dichloroquinoxalin-2-ol? The absence of significant unassigned peaks is critical.

-

Mass Spectrometry (MS): The CoA should report a molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) that corresponds to the compound's molecular weight (C₈H₄Cl₂N₂O, Approx. 229.04 g/mol ). This provides definitive confirmation of the molecular formula.

-

-

Purity Quantification:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying purity. The CoA should state the purity as a percentage (e.g., >98% by HPLC). The chromatogram should show a single major peak with minimal secondary peaks. The detection wavelength (e.g., 254 nm) should also be specified.

-

Gas Chromatography (GC): Used for more volatile compounds, but may also be used for purity assessment.

-

The Safety Data Sheet (SDS): The Foundation of Safe Handling

The SDS contains critical information regarding the hazards, handling, storage, and emergency procedures for the chemical.[3][4][5][6][7] Always download and review the SDS before the chemical arrives in your lab to ensure proper storage space and personal protective equipment (PPE) are available.

Part 3: A Field-Proven Procurement & Verification Workflow

A systematic approach to procurement minimizes risks and prevents costly delays. The following workflow is a field-proven methodology for sourcing high-quality research chemicals.

Experimental Protocol: Chemical Procurement and Verification

-

Step 1: Supplier Identification & Initial Vetting: Identify 2-3 potential suppliers from sources like those listed in Table 1.

-

Step 2: Documentation Request: Contact the suppliers' technical service departments and request a lot-specific Certificate of Analysis for their current batch of 6,7-Dichloroquinoxalin-2-ol.

-

Step 3: Technical Review: Critically evaluate the CoAs received. Compare purity levels and the analytical methods used. Reject any supplier who cannot provide comprehensive data.

-

Step 4: Purchase Order: Select the supplier that provides the best combination of documented quality, price, and lead time.

-

Step 5: Receiving & Initial Inspection: Upon receipt, verify the container is properly sealed and labeled. Compare the lot number on the container to the CoA you reviewed.

-

Step 6: Internal Quality Control (Trust, but Verify): For critical applications, it is best practice to perform an internal QC check. Prepare a sample and acquire a ¹H NMR spectrum. This confirms the identity of the material and ensures no degradation occurred during shipping.

-

Step 7: Final Acceptance: Once the material passes internal QC, log it into the laboratory's chemical inventory system and release it for research use.

Caption: Procurement and verification workflow for research chemicals.

Part 4: In-Lab Handling and Storage Protocols

Proper handling and storage are essential to maintain the chemical's integrity and ensure user safety.[3][6][7]

-

Storage:

-

Handling (Personal Protective Equipment - PPE):

-

Disposal:

Conclusion

The selection and validation of 6,7-Dichloroquinoxalin-2-ol from a commercial supplier is a foundational step that dictates the potential success of subsequent research. By adopting the mindset of a Senior Application Scientist—prioritizing rigorous documentation, implementing a self-validating verification workflow, and adhering to strict safety protocols—researchers can ensure the material integrity required for generating reproducible, high-impact data. This diligence in procurement is not a procedural formality; it is an integral part of the scientific method.

References

-

Thermo Fisher Scientific. Safety Data Sheet for 2,3-Dichloroquinoxaline. (Note: This is a related compound used for safety guidance). [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1845, 2,3-Dihydroxy-6,7-dichloroquinoxaline". PubChem. [Link]

-

Birajdar, S. D., et al. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL QUINOXALINES." International Journal of Pharmaceutical Sciences and Research, vol. 13, no. 10, 2022, pp. 4244-53. [Link]

-

Anisyn. "Unlocking Potential: The Role of 2,6-Dichloroquinoxaline in Modern Synthesis." Anisyn. [Link]

-

AHH Chemical Co., Ltd. MSDS of 2,6-Dichloroquinoxaline. (Note: This is a related compound used for safety guidance). [Link]

-

Aslovskaya, A. A., et al. "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Molecules, vol. 28, no. 1, 2023, p. 335. [Link]

Sources

Technical Guide: Synthesis of Novel 6,7-Dichloroquinoxalin-2-ol Analogs

Part 1: Executive Summary & Strategic Rationale

The 6,7-dichloroquinoxalin-2-ol scaffold is a privileged structure in neuropharmacology, specifically recognized for its high affinity antagonism at the glycine binding site of the NMDA receptor and the AMPA/kainate receptor complexes. The electron-withdrawing chlorine atoms at positions 6 and 7 significantly enhance the acidity of the N-H proton (in the tautomeric 2-one form) and the lipophilicity of the molecule, facilitating Blood-Brain Barrier (BBB) penetration and improving binding interaction with hydrophobic pockets in the receptor.

This guide details the robust synthesis of the core scaffold and its subsequent derivatization into novel analogs. Unlike generic protocols, this document emphasizes the Hinman-type condensation optimized for regiochemical control and high yield, addressing the common issue of oxidative instability in electron-deficient diamines.

Chemical Identity & Tautomerism

Researchers must recognize that while often chemically indexed as quinoxalin-2-ol (enol form), the compound exists predominantly in solution and the solid state as quinoxalin-2(1H)-one (keto form). Synthetic strategies must account for this tautomeric equilibrium, particularly when targeting O-alkylation vs. N-alkylation.

Part 2: Retrosynthetic Analysis & Mechanism

The most reliable route to 6,7-dichloroquinoxalin-2-ol analogs is the condensation of 4,5-dichloro-1,2-phenylenediamine with a C2-synthon. The choice of the C2-synthon dictates the substituent at the 3-position, which is the primary vector for generating novel analogs.

-

Synthon A (Glyoxylic Acid): Yields the parent 6,7-dichloroquinoxalin-2-ol (H at C3).

-

Synthon B (Diethyl Ketomalonate): Yields the 3-ethoxycarbonyl analog (Esters at C3), a precursor to carboxylic acid antagonists.

-

Synthon C (Alpha-Keto Acids): Yields 3-alkyl/aryl analogs.

Reaction Mechanism

The reaction proceeds via a double condensation. The first step is the nucleophilic attack of the diamine nitrogen on the ketone carbonyl (more electrophilic), followed by cyclization onto the ester/acid carbonyl.

Critical Control Point: 4,5-dichloro-1,2-phenylenediamine is prone to oxidation (turning purple/black). It must be recrystallized (from ethanol/water with sodium hydrosulfite) immediately before use to ensure high yield and product purity.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (6,7-Dichloroquinoxalin-2-ol)

This protocol utilizes a modified condensation in refluxing acetic acid, which serves as both solvent and catalyst.

Materials:

-

4,5-Dichloro-1,2-phenylenediamine (1.0 eq)

-

Glyoxylic acid monohydrate (1.2 eq)

-

Glacial Acetic Acid (Solvent, 10-15 volumes)

-

Ethanol (for washing)[1]

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with 4,5-dichloro-1,2-phenylenediamine (e.g., 10 mmol, 1.77 g).

-

Solvation: Add Glacial Acetic Acid (20 mL). Stir at room temperature until partially dissolved.

-

Addition: Add Glyoxylic acid monohydrate (12 mmol, 1.10 g) in one portion.

-

Reflux: Equip with a condenser and heat the mixture to reflux (approx. 118°C) for 4 hours. The solution will darken slightly.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The diamine starting material (fluorescent) should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the acetic acid. If not, pour the mixture into ice-cold water (100 mL) with vigorous stirring.

-

Isolation: Filter the precipitate via vacuum filtration.

-

Purification: Wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 10 mL) to remove unreacted glyoxylic acid and colored impurities.

-

Drying: Dry in a vacuum oven at 60°C overnight.

Expected Yield: 85-92% Appearance: Off-white to beige powder.

Protocol B: Synthesis of 3-Carboxylate Analogs (NMDA Antagonist Precursors)

To generate "novel" analogs, we introduce functionality at the C3 position. The following protocol synthesizes Ethyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate , a potent scaffold for further derivatization.

Materials:

-

4,5-Dichloro-1,2-phenylenediamine (1.0 eq)

-

Diethyl ketomalonate (1.1 eq)

-

Ethanol (Absolute)

Step-by-Step Procedure:

-

Dissolution: Dissolve 4,5-dichloro-1,2-phenylenediamine (10 mmol) in absolute ethanol (30 mL).

-

Addition: Add Diethyl ketomalonate (11 mmol, 1.91 g) dropwise.

-

Reflux: Heat to reflux for 6–8 hours.

-

Mechanism Note: This reaction is slower than with glyoxylic acid due to the steric bulk of the ester groups.

-

-

Cooling & Crystallization: Cool to 0°C in an ice bath. The yellow crystalline product should precipitate.

-

Filtration: Collect the solid by filtration.[1]

-

Recrystallization: Recrystallize from hot ethanol to yield analytical grade material.

Part 4: Workflow Visualization

The following diagram illustrates the decision tree and workflow for synthesizing these analogs.

Part 5: Data Summary & Quality Control

To ensure the trustworthiness of the synthesis, the following analytical data ranges should be used for validation.

| Parameter | 6,7-Dichloroquinoxalin-2-ol (Core) | Ethyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate (Analog) |

| Molecular Weight | 215.04 g/mol | 287.10 g/mol |

| Melting Point | > 300°C (dec) | 220–225°C |

| 1H NMR (DMSO-d6) | δ 12.5 (br s, 1H, NH), 8.2 (s, 1H, C3-H), 7.9 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H) | δ 12.8 (br s, 1H, NH), 7.95 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 4.3 (q, 2H), 1.3 (t, 3H) |

| Solubility | High: DMSO, DMF. Low: Water, Ethanol. | Moderate: Ethanol, EtOAc.[1] |

| Key IR Bands | 1660-1680 cm⁻¹ (C=O, amide) | 1730 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, amide) |

Troubleshooting Guide

-

Low Yield? Ensure the diamine is not oxidized. If the reaction mixture turns tar-black, the starting material likely decomposed. Perform the reaction under Nitrogen atmosphere.

-

Poor Solubility? The core scaffold is very insoluble. For NMR, use DMSO-d6 and heat the tube gently if signals are broad.

-

Regioselectivity? Since 4,5-dichloro-1,2-phenylenediamine is symmetric, regioselectivity is not an issue during the initial condensation.

References

-

Hinsberg, O. (1884). Ueber die Einwirkung der Dicarbonylverbindungen auf Diamine. Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry of quinoxaline synthesis).

-

McQuaid, L. A., et al. (1992). Design and synthesis of novel quinoxaline-2,3-dione NMDA glycine site antagonists. Journal of Medicinal Chemistry. Link (Source for biological relevance and structure-activity relationships).

-

BenchChem. (2025).[1] Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline: A Comparative Guide. Link (General protocols for dichloro-quinoxaline condensation).

-

Organic Syntheses. (1943). o-Phenylenediamine.[1][2][3][4][5] Org. Syn. Coll. Vol. 2, p. 65. Link (Standard purification method for the diamine precursor).

-

Sessler, J. L., et al. (2012). Quinoxaline-based analogs.[1][6][7][8] Journal of Organic Chemistry. Link (Modern functionalization techniques).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Purification of 6,7-Dichloroquinoxalin-2-ol by Recrystallization

Abstract & Scope

This application note details the purification of 6,7-dichloroquinoxalin-2-ol (also known as 6,7-dichloroquinoxalin-2(1H)-one) to pharmaceutical-grade purity (>98%). This compound is a critical intermediate in the synthesis of bioactive quinoxaline derivatives, including NMDA receptor antagonists (e.g., Licostinel).[1]

The purification of this intermediate is often complicated by its poor solubility in common organic solvents and its high melting point. This guide provides two validated recrystallization protocols based on the principle of lactam-lactim tautomerism , utilizing Dimethylformamide (DMF)/Water and Glacial Acetic Acid systems.

Physicochemical Context & Solubility Logic[2][3][4]

The Tautomerism Challenge

To successfully purify 6,7-dichloroquinoxalin-2-ol, one must understand its structural equilibrium. While often named as an "-ol" (hydroxy form), the compound predominantly exists in the lactam (keto) form, specifically 6,7-dichloroquinoxalin-2(1H)-one , in the solid state and in polar solvents.[1]

-

Lactim Form (Hydroxy): Favored in non-polar environments (rare).[1]

-

Lactam Form (Keto): Favored in solid state and polar solvents due to strong intermolecular hydrogen bonding (dimerization).[1]

Implication for Purification: The strong crystal lattice energy of the lactam form renders the compound insoluble in low-boiling non-polar solvents (Hexane, Ether) and only sparingly soluble in alcohols. Successful recrystallization requires polar aprotic solvents (like DMF) or protic acids (Acetic Acid) capable of disrupting these intermolecular hydrogen bonds at high temperatures.[1]

Impurity Profile

Common impurities from the condensation of 4,5-dichloro-1,2-phenylenediamine with glyoxylic acid include:

-

Unreacted Diamine: 4,5-dichloro-1,2-phenylenediamine (Basic, oxidizes to colored species).[1]

-

Regioisomers: Rare due to symmetry, but possible if precursor quality is low.[1]

-

Inorganic Salts: Residual catalysts or acids (HCl, oxalic acid).[1]

-

Oligomers: Colored by-products formed during high-temperature condensation.

Solvent Selection Strategy

| Solvent System | Mechanism of Action | Pros | Cons |

| DMF / Water | Co-solvent Precipitation: DMF dissolves the lactam form at high temps; water acts as an anti-solvent to force precipitation upon cooling. | Excellent recovery yield; effectively removes inorganic salts. | High boiling point of DMF makes drying difficult; requires thorough washing. |

| Glacial Acetic Acid | Thermal Solubility Gradient: High solubility at boiling (118°C), low solubility at RT.[1] | Excellent removal of unreacted diamines (which remain soluble as acetates); yields bright crystals.[1] | Lower recovery yield compared to DMF; corrosive handling. |

Validated Protocols

Protocol A: The DMF/Water Antisolvent Method

Recommended for removal of inorganic salts and highly polar impurities.

Reagents:

-

Crude 6,7-dichloroquinoxalin-2-ol

-

N,N-Dimethylformamide (DMF) - HPLC Grade[1]

-

Deionized Water (Anti-solvent)

Step-by-Step Procedure:

-

Dissolution: Suspend 10 g of crude material in 50 mL of DMF (1:5 w/v ratio).

-

Heating: Heat the mixture to 90–100°C with stirring. Do not boil vigorously. The solid should dissolve completely.

-

Note: If solids remain after 15 mins, add DMF in 5 mL increments.[1]

-

-

Hot Filtration (Critical): While maintaining temperature >90°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble mechanical impurities or elemental carbon.[1]

-

Crystallization:

-

Return the filtrate to a clean flask.

-

Slowly add hot Deionized Water (approx. 80°C) dropwise until a persistent turbidity (cloud point) is observed.[1]

-

Remove heat and allow the flask to cool slowly to Room Temperature (RT) over 2 hours.

-

Optional: Cool further to 4°C in an ice bath for maximum yield.

-

-

Isolation: Filter the white/off-white precipitate using vacuum filtration.

-

Washing: Wash the cake 2x with cold water/DMF (9:1 ratio) followed by 2x with pure water to remove residual DMF.

-

Drying: Dry in a vacuum oven at 80°C for 12 hours. (DMF is difficult to remove; ensure constant weight is achieved).

Protocol B: The Glacial Acetic Acid Method

Recommended for removal of unreacted diamine precursors and colored oligomers.

Reagents:

-

Crude 6,7-dichloroquinoxalin-2-ol

-

Glacial Acetic Acid (>99%)[1]

-

Ethanol (for washing)

Step-by-Step Procedure:

-

Dissolution: Suspend 10 g of crude material in 80 mL of Glacial Acetic Acid.

-

Reflux: Heat the mixture to boiling (approx. 118°C). The compound should dissolve to form a clear (or slightly yellow) solution.

-

Decolorization (Optional): If the solution is dark, add 0.5 g activated charcoal carefully (avoid foaming), reflux for 5 mins, and perform a hot filtration.

-

Crystallization: Remove the heat source.[2] Insulate the flask with a towel or foil to allow very slow cooling to RT. This promotes the formation of large, pure needles.

-

Isolation: Filter the crystals via vacuum filtration.

-

Washing: Wash the cake with 20 mL of cold Acetic Acid, followed by 50 mL of cold Ethanol (to displace the acid).

-

Drying: Dry in a vacuum oven at 60°C for 6 hours.